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The statistical methods for nazartinib clinical trials are designed to evaluate its efficacy and safety

compared to other treatments.

Table 1: Planned Statistical Analysis from a Phase 3 Protocol (2021) [1] [2]

Analysis Aspect Planned Methodology

Software IBM SPSS Statistics (version 24.0 or 25.0)

Hypothesis Testing Two-tailed tests

Significance Level P < 0.05 considered statistically significant

Comparison of Groups Experimental group (nazartinib) vs. Control group (other

chemotherapeutic agents)

Numerical Data (Normal
Distribution)

Non-paired test (specific test not named)

Categorical Variables Pearson Chi-square test

Time-to-Event Endpoints (PFS,
OS)

Kaplan-Meier method

Primary Endpoint Overall Response Rate (ORR)
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Table 2: Efficacy Endpoints from a Phase 2 Study (2022) [3]

Endpoint Result (Phase 2, First-Line)

Overall Response Rate (ORR) 69% (as assessed by Blinded Independent Review

Committee)

Disease Control Rate (DCR) 91%

Median Duration of Response (DOR) 25 months

Median Progression-Free Survival
(PFS)

18 months

Overall Survival (OS) Median OS not reached; 56% of patients alive at 33 months

Preclinical Efficacy Data (In Vitro Modeling)

Preclinical studies characterize nazartinib's efficacy by measuring the drug concentration required to inhibit

50% of cell growth (IC50). This helps estimate its therapeutic window.

Table 3: In Vitro IC50 Values (nM) of Nazartinib in Ba/F3 Cells Expressing Various EGFR Mutations

[4]

EGFR Mutation(s) Nazartinib IC50 (nM)

L858R + T790M 5.1

exon19del + T790M 52

L858R 35

exon19del 66

L861Q 116
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EGFR Mutation(s) Nazartinib IC50 (nM)

G719S 91.2

L861Q + T790M 101

G719S + T790M 77

D770_N771insNPG 84

A763_Y764insFQEA 78

Wild Type EGFR 1031

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to generate the preclinical data.

Protocol 1: In Vitro Assessment of EGFR-TKI Efficacy using Ba/F3 Cells [4]

Cell Line Generation: Generate stable Ba/F3 cell lines transduced with clinically relevant mutant
EGFRs (e.g., exon19del, L858R, T790M, G719S, L861Q, and various exon 20 insertions).

Cell Proliferation Assay: Use the MTS assay, a colorimetric method for assessing cell metabolic
activity and proliferation.

Drug Treatment: Treat the generated cell lines with a range of concentrations of nazartinib and
other EGFR-TKIs (e.g., erlotinib, afatinib, osimertinib) for a specified period.

Data Analysis:
Measure cell viability at each drug concentration.

Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell proliferation)
using non-linear regression analysis of the dose-response curves.

Calculate the therapeutic window by comparing the IC50 values for mutant EGFR versus
wild-type EGFR.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz DOT language, illustrate the key experimental workflow

and the drug's mechanism of action.
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Diagram 1: In vitro workflow for assessing nazartinib efficacy, showing the sequence from cell line

preparation to data analysis.
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Diagram 2: Mechanism of action of nazartinib, illustrating its irreversible binding to mutant EGFR and

inhibition of downstream signaling.

Application Notes for Researchers

Clinical Trial Design: The statistical plan for the phase 3 trial provides a robust template for

randomized, controlled studies comparing a third-generation TKI against standard care, focusing
on time-to-event endpoints like PFS and OS [1].

Preclinical Evaluation: The in vitro model using Ba/F3 cells is a powerful tool for the systematic
characterization and direct comparison of different EGFR-TKIs across a spectrum of mutations

before clinical testing [4].
Mutation-Specific Efficacy: Preclinical data indicates nazartinib's potency varies significantly by

mutation type. It is highly active against classic mutations with T790M, but less potent against
some uncommon mutations like L861Q+T790M [4]. This underscores the need for comprehensive

genomic profiling.
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I hope this structured compilation of protocols and data is helpful for your research and development work.

Should you require further elaboration on any specific section, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Clinical efficacy and safety of nazartinib for epidermal ... [pmc.ncbi.nlm.nih.gov]

2. Clinical efficacy and safety of nazartinib for epidermal gro... [journals.lww.com]

3. Nazartinib for treatment-naive EGFR-mutant non−small cell ... [sciencedirect.com]

4. Characterization of the efficacies of osimertinib and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Statistical Analysis Plans in Clinical Trials]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b547951#nazartinib-statistical-

analysis-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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